molecular formula C5H11NO3 B159712 (2S,3R)-3-Hydroxynorvaline CAS No. 10148-67-1

(2S,3R)-3-Hydroxynorvaline

Cat. No. B159712
CAS RN: 10148-67-1
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-DMTCNVIQSA-N
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Description

The compound “(2S,3R)-3-Hydroxynorvaline” belongs to a class of organic compounds known as amino acids. These are compounds containing an amino group and a carboxylic acid group . The (2S,3R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .


Synthesis Analysis

While specific synthesis methods for “(2S,3R)-3-Hydroxynorvaline” were not found, similar compounds have been synthesized using various methods. For instance, a synthetic pathway toward atazanavir requires a tert-butyl-(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate intermediate .


Molecular Structure Analysis

The molecular structure of a compound like “(2S,3R)-3-Hydroxynorvaline” would include the arrangement of atoms and the chemical bonds that hold the atoms together . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule .


Chemical Reactions Analysis

In general, amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, and transamination . The specific reactions that “(2S,3R)-3-Hydroxynorvaline” can undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound like “(2S,3R)-3-Hydroxynorvaline” would include its molecular weight, solubility, melting point, and pKa values . These properties can influence how the compound behaves in biological systems or in chemical reactions.

Scientific Research Applications

  • Insulin Secretion and Diabetes Research

    • (2S,3R,4S) 4-hydroxyisoleucine and related compounds, including (2S,3R)-3-hydroxynorvaline, have been studied for their insulinotropic properties. They potentiate insulin release in isolated rat pancreas and islets at micromolar concentrations (Broca et al., 2000).
  • Stress Response in Plants

    • 5-Hydroxynorvaline, a closely related compound, was found to accumulate in maize leaves under stress conditions, such as insect feeding and abiotic stress, indicating a possible role in plant defense mechanisms (Yan et al., 2014).
  • Protein Synthesis and Cellular Processes

    • Hydroxynorvaline has been shown to inhibit the assembly and secretion of procollagen by incorporation into procollagen molecules, affecting cellular protein synthesis and secretion processes (Christner et al., 1975).
  • Developmental Biology and Toxicology

    • 3-Hydroxynorvaline has demonstrated toxic and teratogenic effects in developing chicken and mouse embryos, indicating its potential as a model compound for studying developmental processes and toxicology (Louw et al., 2005).
  • Biochemical Characterization of Novel Compounds

    • Studies on isolating and characterizing different forms of hydroxynorvaline from natural sources have contributed to the understanding of amino acid diversity in nature and their biochemical properties (Matzinger et al., 1972).
  • Protein Oxidation and Free Radical Damage

    • Research on valine hydroperoxides and hydroxides, including forms of hydroxynorvaline, helps in understanding the effects of free radical damage on amino acids, peptides, and proteins, which is crucial in studying oxidative stress (Fu et al., 1995).
  • Enzymatic Production of Modified Amino Acids

    • The enzymatic characteristics of l-isoleucine dioxygenase from Bacillus thuringiensis, which produces various hydroxynorvaline derivatives, show potential for the industrial production of modified amino acids (Hibi et al., 2011).
  • Synthesis and Pharmaceutical Applications

    • Research into efficient methods for synthesizing hydroxynorvaline derivatives contributes to pharmaceutical development and the production of novel compounds (García et al., 2000).

Safety And Hazards

The safety and hazards associated with a compound like “(2S,3R)-3-Hydroxynorvaline” would depend on its specific structure and properties. For example, some compounds can cause skin or eye irritation, or may be harmful if inhaled .

Future Directions

Future research on “(2S,3R)-3-Hydroxynorvaline” could involve exploring its potential biological activities, developing new synthesis methods, or studying its behavior in chemical reactions .

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449498
Record name (2S,3R)-3-HYDROXYNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-Hydroxynorvaline

CAS RN

10148-67-1
Record name (2S,3R)-3-HYDROXYNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Liutkus - 2016 - search.proquest.com
A new method for the production of peptides through biological expression was developed, utilising lactonisation-prone chlorinated amino acids for latent peptide bond digestion. …
Number of citations: 2 search.proquest.com

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